2,2-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is a synthetic compound characterized by the presence of a pyrrolidine ring and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of pyrrolidine derivatives from S-proline via chloroacetylation and amidation . The sulfonyl group is then introduced through sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
2,2-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group play crucial roles in binding to target proteins, influencing their activity. This compound may modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups attached to different aromatic or aliphatic systems.
Uniqueness
2,2-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is unique due to the specific combination of the pyrrolidine ring and sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H24N2O3S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide |
InChI |
InChI=1S/C16H24N2O3S/c1-4-16(2,3)15(19)17-13-7-9-14(10-8-13)22(20,21)18-11-5-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19) |
InChI Key |
DOHBWNPXZJMNHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.